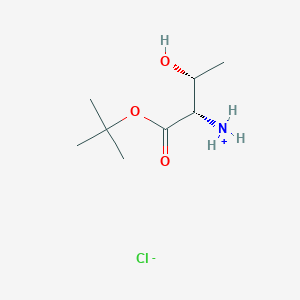

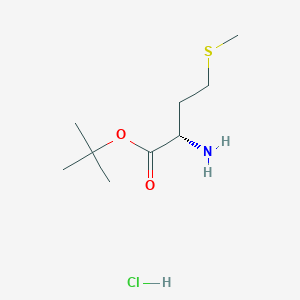

(S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

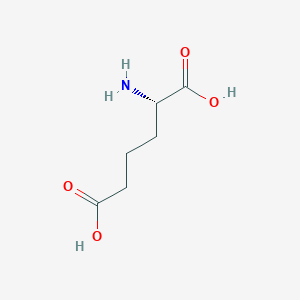

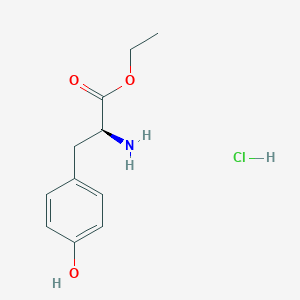

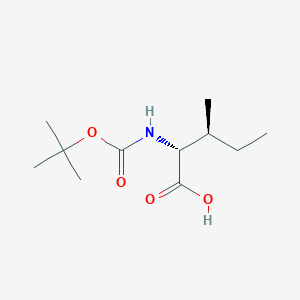

“(S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride” is a chemical compound with the molecular formula C9H20ClNO2S and a molecular weight of 241.78 g/mol. It is closely related to “Methyl 2-amino-4-(methylthio)butanoate hydrochloride”, which has a CAS Number of 16118-36-8 .

Molecular Structure Analysis

The InChI code for the related compound “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” is 1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H . This provides a standardized way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The related compound “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” has a molecular weight of 199.7 and a boiling point of 110-117°C . It is a solid at room temperature and should be stored at ambient temperature .Aplicaciones Científicas De Investigación

Synthesis of Enantiomerically Pure Compounds

One application involves the synthesis of enantiomerically pure compounds. For instance, a method was developed for preparing enantiomers of tert-butyl(methyl)phenylsilane, involving the reaction with racemic tert-butyl(methyl)phenylsilyl chloride and (R)-(−)-2-amino-1-butanol to give a hydrochloride. This process highlights the compound's role in producing stereochemically pure substances, essential for various chemical and pharmaceutical applications (P. Jankowski et al., 1999).

Advanced Material Synthesis

Another research dimension is the synthesis of advanced materials. For example, the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline demonstrated the use of the compound in creating amino acids with distinct conformational preferences. These amino acids were incorporated into model peptides for sensitive applications in 19F NMR, suggesting their utility in probes and medicinal chemistry (Caitlin M. Tressler & Neal J. Zondlo, 2014).

Chemical Transformations and Derivatives

The compound's derivatives have been explored for their potential in chemical transformations. (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide synthesis from methyl (S)-2-amino-4-(methylthio)butyrate hydrochloride highlights its utility in creating structurally complex molecules, showcasing the versatility of this compound in organic synthesis (Zhou Yawen, 2004).

Biochemical Studies

In biochemical contexts, derivatives of (S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride have been used to study metabolic processes. For example, research on organic acids and stable isotope metabolic studies of a thermophilic sulfur-dependent anaerobic archaeon utilized tert-butyldimethylsiyl derivatives for gas chromatography and mass spectrometry analysis. This illustrates the compound's importance in understanding biochemical pathways and microbial metabolism (A. Rimbault et al., 1993).

Safety And Hazards

The safety information for “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S.ClH/c1-9(2,3)12-8(11)7(10)5-6-13-4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJQROCWHZGZBJ-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCSC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCSC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30521339 |

Source

|

| Record name | tert-Butyl L-methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride | |

CAS RN |

91183-71-0 |

Source

|

| Record name | tert-Butyl L-methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

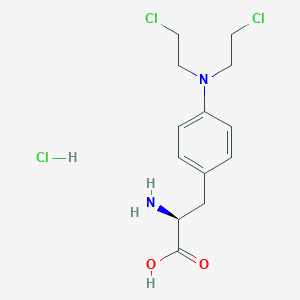

![(2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B554913.png)